molecular formula C18H21NO3 B5536296 2-(2,3-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide

2-(2,3-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B5536296
M. Wt: 299.4 g/mol
InChI Key: KMTNZWFXWDNMTF-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group substituted with two methyl groups and an ethoxyphenyl group attached to an acetamide moiety

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It can be used to study the interaction of phenoxyacetamides with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:

    Formation of 2,3-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Etherification: The 2,3-dimethylphenol is then reacted with chloroacetic acid to form 2-(2,3-dimethylphenoxy)acetic acid.

    Amidation: The final step involves the reaction of 2-(2,3-dimethylphenoxy)acetic acid with 4-ethoxyaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide
  • 2-(2,3-dimethylphenoxy)-N-(4-propoxyphenyl)acetamide
  • 2-(2,3-dimethylphenoxy)-N-(4-butoxyphenyl)acetamide

Uniqueness

2-(2,3-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets compared to its analogs with different alkoxy groups.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-4-21-16-10-8-15(9-11-16)19-18(20)12-22-17-7-5-6-13(2)14(17)3/h5-11H,4,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTNZWFXWDNMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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